2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone
Description
This compound features a benzimidazole core linked via an ethanone moiety to an 8-azabicyclo[3.2.1]octene system. The bicyclic framework introduces stereochemical complexity due to the (1R,5S) configuration, which may influence receptor binding and pharmacokinetics. The benzimidazole moiety is known for its pharmacological versatility, including anticancer and antimicrobial activities, while the azabicyclo system is common in ligands targeting neurological receptors (e.g., 5-HT4) .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(benzimidazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(19-12-4-3-5-13(19)9-8-12)10-18-11-17-14-6-1-2-7-15(14)18/h1-4,6-7,11-13H,5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVOYXJCWUGOPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CN3C=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone , with CAS number 1796947-99-3, is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in cancer research and as an inhibitor of various enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 267.33 g/mol. The structure includes a benzimidazole moiety, which is known for its diverse pharmacological properties.
Benzimidazole derivatives are recognized for their ability to interact with various biological targets. The primary mechanism of action for this compound includes:
- Inhibition of Indoleamine 2,3-dioxygenase (IDO1) : This enzyme plays a crucial role in the immune response by degrading tryptophan and modulating T-cell activity. Inhibition of IDO1 can enhance anti-tumor immunity.
Antitumor Activity
Recent studies have demonstrated that benzimidazole analogues exhibit significant antitumor activity. For instance:
- Study Findings : Research indicated that certain benzimidazole derivatives have IC50 values in the low nanomolar range against various cancer cell lines, including A375 melanoma cells, highlighting their potential as therapeutic agents in oncology .
Case Studies
-
IDO1 Inhibition : A study by Zhang et al. (2021) reported that benzimidazole derivatives effectively inhibit IDO1, leading to increased T-cell proliferation and enhanced anti-tumor responses in mouse models .
Compound IC50 (nM) Target 2-(1H-benzo[d]imidazol-1-yl)-... 16 IDO1 6-fluoro-4-(4-((R)-... 0.0030 HeLa Cells - Mechanistic Insights : Another study demonstrated that the binding interactions between the benzimidazole moiety and the heme group of IDO1 result in a complex network of hydrogen bonds, enhancing the compound's inhibitory potency .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Absorption | High |
| Metabolism | Liver (CYP450 pathway) |
| Excretion | Renal |
| Toxicity | Low (in vitro studies) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzimidazole-Ethanone Motifs
2.1.1 2-(Aryl)-1-(1H-Benzo[d]imidazol-1-yl)ethanone Derivatives Patel et al. synthesized 2-(aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives, which share the benzimidazole-ethanone backbone but lack the azabicyclo system. These compounds demonstrated cytotoxic activity against VERO and NCI cell lines via XTT assays, with potency influenced by aryl substituents (e.g., electron-withdrawing groups enhanced activity) .
2.1.2 2-(Benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone This analogue replaces the benzimidazole with a benzylthio group.
Azabicyclo-Containing Analogues
2.2.1 4-Chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-{2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carbonyl]-N-methyl-benzenesulfonamide
This compound () incorporates a methylbenzimidazole-azabicyclo system within a larger sulfonamide scaffold. Its complexity suggests applications in kinase inhibition, though the target compound’s simpler structure may offer synthetic advantages and reduced off-target effects .
2.2.2 Theravance’s 8-Azabicyclo Derivatives
Theravance synthesized 8-azabicyclo[3.2.1]octane intermediates for 5-HT4 receptor agonists. These compounds lack the benzimidazole group but share the bicyclic core, underscoring the scaffold’s utility in central nervous system targeting. The target compound’s benzimidazole may confer dual activity (e.g., anticancer and neurological) .
Benzimidazole Hybrids with Varied Linkers
2.3.1 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol This compound () uses a piperazine-ethanol linker instead of the ethanone-bicyclo system.
2.3.2 Benzimidazole-Chalcone Hybrids
Chalcone hybrids () replace the azabicyclo system with α,β-unsaturated ketones. These showed antimicrobial activity, suggesting that the target compound’s bicyclic system could be optimized for similar applications with improved stability .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Pharmacological Potential: The target compound’s combination of benzimidazole and azabicyclo motifs may synergize anticancer and neurological activities, as seen in analogues .
- Synthetic Challenges: Coupling stereochemically complex azabicyclo systems with benzimidazoles requires optimized conditions (e.g., DCM or ethanol reflux) to preserve chirality .
- Structure-Activity Relationships (SAR) :
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of benzimidazole derivatives with chloroacetyl chloride in dry dioxane under reflux (6 hours) to form intermediates like 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone .
- Step 2 : Coupling with the 8-azabicyclo[3.2.1]oct-2-en-8-yl moiety using nucleophilic substitution or alkylation. Reaction conditions (temperature, solvent selection, and time) must be tightly controlled to achieve >70% yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the final product .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of key groups (e.g., benzimidazole NH at δ 12.56 ppm, bicyclic CH at δ 4.50 ppm) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) ensures purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 326.1764) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Structural Analog Comparison : Compare activity profiles of analogs (e.g., nitro- or bromo-substituted benzimidazoles) to identify structure-activity relationships (SAR). For example, 5-nitro substitutions may enhance anti-inflammatory activity, while bromo groups alter target binding .
- Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition IC) across multiple concentrations to verify reproducibility .
- Target Validation : Employ molecular docking or SPR (surface plasmon resonance) to confirm binding affinity to proposed targets (e.g., kinase domains) .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the bicyclic moiety may exhibit strained π-orbital interactions .
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., G-protein-coupled receptors) using AMBER or CHARMM force fields. Focus on hydrogen bonding (imidazole NH) and hydrophobic interactions .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetics (e.g., logP ~2.8 suggests moderate blood-brain barrier penetration) .
Q. How can functional group modifications enhance the compound’s stability or bioactivity?
- Methodological Answer :
- Hydrazide Derivatives : React with hydrazine to form hydrazone derivatives (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetohydrazide), which improve solubility and anti-inflammatory activity .
- Alkylation : Introduce benzyl or cyclohexyl groups via alkylation (e.g., benzyl chloride in acetone) to stabilize the imidazole ring against metabolic degradation .
- Thioether Linkages : Replace oxygen with sulfur (e.g., 2-(benzylthio)-1H-benzo[d]imidazole) to modulate redox properties .
Experimental Design & Data Analysis
Q. How to design an in vitro study to evaluate this compound’s anti-inflammatory mechanism?
- Methodological Answer :
- Cell Lines : Use RAW 264.7 macrophages stimulated with LPS to measure TNF-α/IL-6 suppression via ELISA .
- Pathway Inhibition : Pre-treat cells with the compound (1–50 μM) and assess NF-κB nuclear translocation via immunofluorescence .
- Control Experiments : Include dexamethasone (positive control) and vehicle (DMSO) to validate assay conditions .
Q. What statistical approaches are recommended for optimizing synthesis parameters?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature: 60–100°C, solvent polarity: acetone vs. DMF). Use ANOVA to identify significant factors .
- Response Surface Methodology (RSM) : Model yield as a function of reaction time and catalyst concentration to identify maxima .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
